

# Role of AZ506 in epigenetic regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ506

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An In-depth Technical Guide on the Role of **AZ506** in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation often implicated in diseases such as cancer. Protein lysine methyltransferases (KMTs) are key epigenetic enzymes that catalyze the methylation of lysine residues on both histone and non-histone proteins. SMYD2 (SET and MYND domain-containing protein 2) is a KMT that has emerged as a significant player in oncogenesis through its methylation of tumor suppressor proteins, most notably p53. This technical guide provides a comprehensive overview of **AZ506**, a potent and selective small molecule inhibitor of SMYD2. We will delve into its mechanism of action, its role in modulating the epigenetic regulation of p53, present key quantitative data, and provide detailed experimental protocols for its characterization.

## Introduction: SMYD2 as an Epigenetic Regulator

SMYD2 is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone (e.g., H3K4, H3K36) and non-histone proteins.[1] While its histone methylation activity links it to transcriptional regulation, its activity on non-histone substrates is of significant interest in cancer biology.[2] One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[3][4]

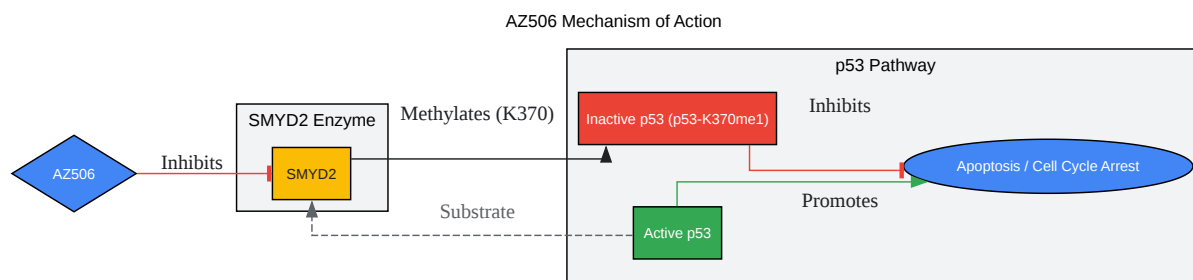
SMYD2 methylates p53 at lysine 370 (K370), a post-translational modification that represses p53's transcriptional activity.[3][5] By inhibiting the ability of p53 to bind to the promoters of its target genes, SMYD2-mediated methylation can suppress p53-dependent pathways, including apoptosis and cell cycle arrest.[3][4] Overexpression of SMYD2 has been observed in various cancers, including esophageal squamous cell carcinoma, and is often correlated with poor prognosis, making it an attractive therapeutic target.[1][2]

## AZ506: A Potent and Selective SMYD2 Inhibitor

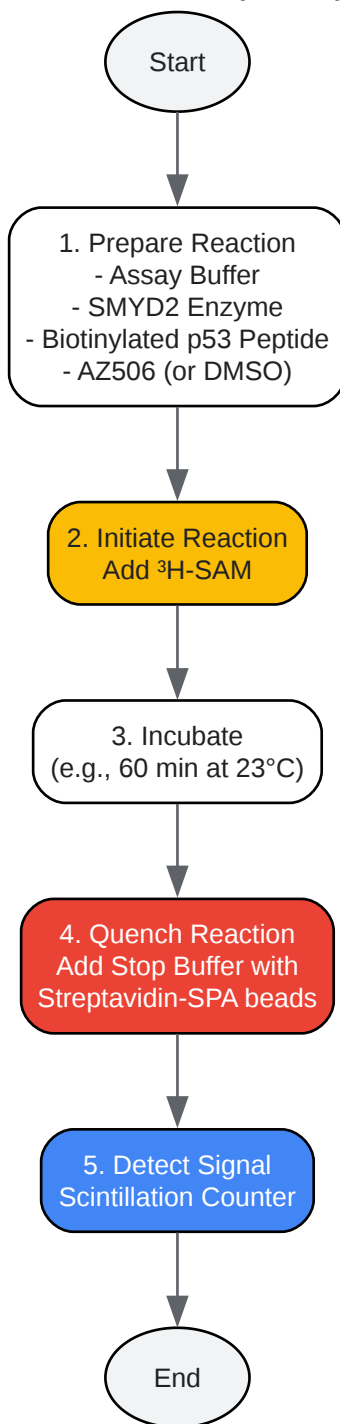
**AZ506** is a small molecule inhibitor designed to be a potent and selective antagonist of SMYD2's methyltransferase activity.[6][7] It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 to prevent the interaction with its substrates like p53.[8][9] The development of **AZ506** and other SMYD2 inhibitors has provided powerful chemical tools to probe the biological functions of SMYD2 and to validate it as a therapeutic target in oncology.[10]

## Mechanism of Action

The primary mechanism of action of **AZ506** is the direct inhibition of SMYD2's enzymatic activity. By blocking the methylation of p53 at K370, **AZ506** can restore the tumor-suppressive functions of p53, leading to the activation of downstream pathways that can induce apoptosis and inhibit cancer cell proliferation.[1][11]



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- To cite this document: BenchChem. [Role of AZ506 in epigenetic regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824768#role-of-az506-in-epigenetic-regulation]

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